molecular formula C8H16N2O2 B8344849 ethyl (S)-4-methyl-piperazine-2-carboxylate

ethyl (S)-4-methyl-piperazine-2-carboxylate

Cat. No. B8344849
M. Wt: 172.22 g/mol
InChI Key: NJUYOQHZQCEQHF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198509

Procedure details

13.1 g. of 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester in 100 ml. of absolute alcohol and 3 g. of palladium on charcoal are shaken at room temperature and 50 psi for 41/2 hours. The catalyst is filtered off and the residue is distilled to obtain 4-methylpiperazine-2-carboxylic acid, ethyl ester, b.p. 0.3 mm 84°-86°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH:9]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])C1C=CC=CC=1>[Pd]>[CH3:14][N:11]1[CH2:12][CH2:13][NH:8][CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C)C(=O)OCC
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04198509

Procedure details

13.1 g. of 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester in 100 ml. of absolute alcohol and 3 g. of palladium on charcoal are shaken at room temperature and 50 psi for 41/2 hours. The catalyst is filtered off and the residue is distilled to obtain 4-methylpiperazine-2-carboxylic acid, ethyl ester, b.p. 0.3 mm 84°-86°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH:9]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])C1C=CC=CC=1>[Pd]>[CH3:14][N:11]1[CH2:12][CH2:13][NH:8][CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C)C(=O)OCC
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.